6-Amino-4-{2-[(3-bromobenzyl)oxy]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyrano[2,3-c]pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including an amino group, a bromophenyl group, and a carbonitrile group, makes this compound a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of 3-bromobenzaldehyde with 2-hydroxyacetophenone to form an intermediate chalcone. This intermediate is then reacted with hydrazine hydrate and malononitrile under basic conditions to yield the desired pyrano[2,3-c]pyrazole derivative. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to reduced cell proliferation and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-phenyl-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: Lacks the bromophenyl group, which may result in different biological activities.
4-{2-[(3-Bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile:
Uniqueness
The presence of both the amino group and the bromophenyl group in 6-amino-4-{2-[(3-bromophenyl)methoxy]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile makes it unique. These functional groups contribute to its diverse reactivity and potential for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C21H17BrN4O2 |
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Molecular Weight |
437.3 g/mol |
IUPAC Name |
6-amino-4-[2-[(3-bromophenyl)methoxy]phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C21H17BrN4O2/c1-12-18-19(16(10-23)20(24)28-21(18)26-25-12)15-7-2-3-8-17(15)27-11-13-5-4-6-14(22)9-13/h2-9,19H,11,24H2,1H3,(H,25,26) |
InChI Key |
NBQFFTFDFRTYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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